molecular formula C12H8F3NO3 B1527573 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 848188-39-6

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1527573
M. Wt: 271.19 g/mol
InChI Key: FVFNQVGTSWPNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, also known as 5-MeOTf, is a compound belonging to the oxazole carboxylic acid family. It is an important chemical intermediate used in the synthesis of various pharmaceutically active compounds. 5-MeOTf has been extensively studied and used in various scientific research applications due to its unique chemical and physical properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid and its derivatives have been a subject of interest in organic chemistry, particularly in the synthesis of complex molecules. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized for further transformations, which include introducing highly basic aliphatic amines into the oxazole ring (Prokopenko et al., 2010). This indicates the compound's utility in creating diversified chemical structures with potential applications in various fields.

Pharmaceutical Research

  • In the pharmaceutical sector, derivatives of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid have been explored for their potential medicinal properties. For instance, a study synthesized new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated them for anticancer activity. One derivative exhibited potent cytotoxic activity against human cancer cells, highlighting the compound's potential in cancer research and treatment (Pilyo et al., 2020).

Material Science and Luminescence Studies

  • The compound has also found applications in material science, particularly in the synthesis of luminescent materials. A study involving the synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives demonstrated interesting luminescence properties. The study utilized a derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, indicating the potential of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in developing new luminescent materials (Zhao et al., 2014).

Antimicrobial Research

  • Research into antimicrobial properties of derivatives of this compound has been conducted. A study synthesized a series of new 1,2,3-triazolyl pyrazole derivatives, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the potential use of derivatives of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in developing new antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFNQVGTSWPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Desroy, F Moreau, S Briet, G Le Fralliec… - Bioorganic & medicinal …, 2009 - Elsevier
Gram-negative bacteria lacking heptoses in their lipopolysaccharide (LPS) display attenuated virulence and increased sensitivity to human serum and to some antibiotics. Thus …
Number of citations: 76 www.sciencedirect.com

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